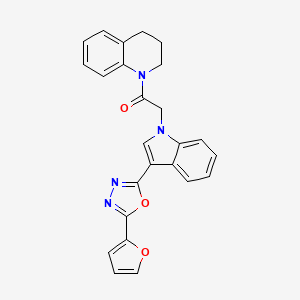

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a compound that incorporates elements from multiple chemical families, such as quinolines, oxadiazoles, and indoles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. Starting with the formation of the furan-2-yl-1,3,4-oxadiazole intermediate, the process continues through a sequence of reactions that integrate indole and quinoline derivatives. Each step requires specific catalysts, solvents, and reaction conditions, carefully optimized to achieve the desired yield and purity.

Industrial Production Methods

Scaling up the production of this compound from the lab bench to an industrial setting involves optimizing the reaction conditions to maintain efficiency and cost-effectiveness. Continuous flow processes, advanced catalysts, and sustainable practices are key to industrial synthesis. Safety protocols and environmental considerations are integral, given the compound's complexity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone undergoes various reactions, such as:

Oxidation: : Using strong oxidizing agents to modify the furan or quinoline moiety.

Reduction: : Reducing agents to alter the quinolinyl and indolyl groups.

Substitution: : Nucleophilic or electrophilic substitution on the quinoline and indole rings.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, chromium trioxide.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Solvents: : Acetone, methanol, dichloromethane.

Major Products

The major products of these reactions often depend on the specific pathway taken but include modified quinoline and indole derivatives, with altered functional groups that may impact the compound's reactivity and application.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound's structure suggests potential applications in medicinal chemistry, particularly as a pharmaceutical agent. Key areas of interest include:

1. Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives involving the dihydroquinoline structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The presence of the furan and oxadiazole moieties may enhance these effects through synergistic mechanisms.

2. Antimicrobial Properties

Compounds containing furan and quinoline derivatives have been documented for their antibacterial and antifungal activities. Studies have demonstrated that these compounds can inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antibiotics .

3. Neuroprotective Effects

There is emerging evidence suggesting that similar compounds may possess neuroprotective properties. The ability to modulate neurotransmitter systems could provide therapeutic avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Insights

Pharmacological studies have focused on understanding the bioactivity of the compound:

1. Mechanism of Action

The proposed mechanisms include the inhibition of specific enzymes involved in cancer cell proliferation and the modulation of inflammatory pathways. The oxadiazole ring is particularly noted for its role in enhancing bioactivity through interactions with biological targets .

2. Drug Design and Development

The structural complexity allows for modifications that can lead to improved efficacy and reduced toxicity. Structure-activity relationship (SAR) studies are essential for optimizing these compounds for therapeutic use .

Materials Science Applications

Beyond medicinal uses, this compound can be explored in materials science:

1. Organic Electronics

Due to its unique electronic properties, derivatives of this compound may find applications in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). The ability to tune electronic properties through structural modifications makes it a candidate for advanced materials development.

2. Sensors

The incorporation of furan and quinoline moieties can lead to compounds that exhibit fluorescence or electrochemical activity, useful in sensor technology for detecting environmental pollutants or biological markers .

Case Studies

Several studies highlight the applications of similar compounds:

Mécanisme D'action

The compound’s mechanism of action often involves interactions at the molecular level with specific biological targets. This may include binding to enzymes, receptors, or DNA, thereby influencing biochemical pathways. The presence of multiple heterocyclic rings enhances its potential to interact with various biological macromolecules, affecting pathways related to cell growth, apoptosis, or inflammation.

Comparaison Avec Des Composés Similaires

Compared to other compounds with quinoline, oxadiazole, or indole moieties, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone stands out due to its unique combination of these three groups

Similar compounds: : Quinolone-based antibiotics, oxadiazole-based herbicides, and indole-based therapeutic agents.

This compound, while intricate, offers vast potential across multiple scientific disciplines. Its synthesis, reactivity, and applications highlight the interplay between different chemical moieties in crafting molecules with diverse and impactful uses.

Activité Biologique

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a hybrid molecule that incorporates a dihydroquinoline core, a furan moiety, and an indole structure. This unique combination suggests potential biological activities, particularly in the fields of oncology and antimicrobial research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dihydroquinoline and furan derivatives. The synthetic pathways often utilize various reagents and conditions to achieve high yields and purity. For instance, one method involves heating a eutectic mixture of starting materials under controlled conditions to facilitate the formation of the desired product .

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example, a study demonstrated that derivatives of dihydroquinoline showed potent cytotoxic effects against various cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116) cells. The IC50 values for these compounds ranged significantly, suggesting varying levels of potency depending on the specific structure .

| Cell Line | IC50 (µg/mL) |

|---|---|

| A431 | 44.77 |

| HCT116 | 201.45 |

| BJ-1 (Normal) | 92.05 |

These findings indicate that modifications to the chemical structure can enhance or diminish anticancer activity, highlighting the importance of structure-activity relationships in drug design .

Antimicrobial and Antifungal Activities

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown promising antibacterial and antifungal activities. For instance, furan derivatives have been reported to exhibit strong antibacterial effects against various strains of bacteria and fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Properties

Antioxidant activity is another important aspect of biological evaluation for this compound. Studies utilizing assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that related compounds exhibit significant free radical scavenging activity. This property is crucial for reducing oxidative stress in biological systems and could contribute to the overall therapeutic profile of the compound .

Case Studies

Several case studies have documented the biological activities of related compounds:

- Antitumor Efficacy : A study on a structurally similar indole derivative demonstrated significant antitumor efficacy in vitro against multiple cancer cell lines, supporting the hypothesis that modifications to the indole structure can enhance anticancer properties .

- Antimicrobial Studies : Another investigation into furan-containing compounds revealed notable antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail .

Propriétés

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O3/c30-23(29-13-5-8-17-7-1-3-10-20(17)29)16-28-15-19(18-9-2-4-11-21(18)28)24-26-27-25(32-24)22-12-6-14-31-22/h1-4,6-7,9-12,14-15H,5,8,13,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATPGJKSIAYSRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=CC=CC=C43)C5=NN=C(O5)C6=CC=CO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.